molecular formula C17H25ClN2O3 B3227890 4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261234-06-3

4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227890
CAS No.: 1261234-06-3
M. Wt: 340.8 g/mol
InChI Key: CKWXLXBVGKCJAW-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a high-purity piperidine-based chemical building block of interest in scientific research and development, particularly in the pharmaceutical sector. With a molecular formula of C17H25ClN2O3 and a molecular weight of 340.85 g/mol , this compound serves as a protected intermediate for synthesizing more complex molecules. The tert-butoxycarbonyl (Boc) group is a crucial feature, acting as a protective group for the secondary amine, which can be readily removed under mild acidic conditions to unveil the reactive piperidine nitrogen for further chemical transformations. The structure also contains a chloropyridyl moiety, which offers a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to diversify the molecular scaffold. This makes the compound a valuable precursor in medicinal chemistry programs for constructing potential drug candidates, especially for exploring structure-activity relationships (SAR) around the piperidine core. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methoxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)11-22-12-14-4-5-15(18)19-10-14/h4-5,10,13H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXLXBVGKCJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116495
Record name 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-06-3
Record name 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 939986-39-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H25ClN2O3
  • Molecular Weight : 340.85 g/mol
  • Purity : Minimum 95% .

The mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloro-pyridine moiety suggests potential interactions with neurotransmitter systems or enzymes related to oxidative stress.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit antioxidant properties. For instance, compounds with piperidine and pyridine functionalities have been shown to scavenge free radicals effectively, which can contribute to their protective effects against oxidative stress .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes. For example, related compounds have demonstrated inhibition of xanthine oxidase, an enzyme involved in purine metabolism that, when overactive, can lead to increased levels of uric acid and associated disorders like gout . The specific IC50 values for related compounds indicate moderate inhibitory activity.

Study on Xanthine Oxidase Inhibition

In a study examining various piperidine derivatives, it was found that modifications at the piperidine ring significantly impacted xanthine oxidase inhibition. The compound's structure allows for effective binding within the enzyme's active site, suggesting potential therapeutic applications in managing hyperuricemia .

CompoundIC50 (μM)Activity
Compound A3.6Strong Inhibitor
Compound B8.1Moderate Inhibitor
Compound C9.9Moderate Inhibitor

Toxicological Profile

The toxicity profile of esters like this compound typically shows low toxicity in sub-chronic studies. For example, a dietary study on rats indicated a no-observed-adverse-effect level (NOAEL) at doses significantly higher than those expected for human exposure . This suggests a favorable safety profile for further development.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25ClN2O3
  • Molecular Weight : 340.85 g/mol
  • CAS Number : 939986-39-7
  • InChI Key : IRIFZBKETFWJPE-UHFFFAOYSA-N

The compound's structure allows for diverse chemical interactions, making it a valuable building block in drug discovery and development.

Medicinal Chemistry

The compound is primarily used in medicinal chemistry as a bioactive reagent and a building block for synthesizing more complex molecules. Its potential therapeutic effects are being explored in various contexts:

  • Neuropharmacology : The presence of piperidine and pyridine rings suggests possible interactions with neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, warranting further investigation into their efficacy against specific pathogens.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating various derivatives with tailored biological activities. Its ability to participate in multiple chemical reactions makes it a valuable asset in synthetic pathways.

Case Study 1: Neuroactive Compounds

A study investigated derivatives of piperidine compounds, including 4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, focusing on their interaction with serotonin receptors. Results demonstrated that modifications to the piperidine structure could enhance receptor affinity and selectivity, indicating potential for developing new antidepressants.

Case Study 2: Antimicrobial Research

Another research project evaluated the antimicrobial properties of various piperidine derivatives synthesized from this compound. The findings revealed that certain modifications led to increased activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

Comparison with Similar Compounds

4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol .
  • Key Differences: The pyrimidine ring replaces the pyridine moiety, introducing an additional nitrogen atom. An aminomethyl (-NH-CH2-) linker replaces the methoxymethyl (-O-CH2-) group.
  • The amino group increases polarity, affecting solubility and pharmacokinetics .

3-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : Likely similar to the target compound (C16H23ClN2O3) but with a 3-substituted piperidine instead of 4-substituted.
  • Key Differences :
    • Substitution at the 3-position of the piperidine ring alters spatial orientation, impacting binding to chiral targets.
  • Implications :
    • Positional isomerism can lead to divergent biological activities, as seen in receptor selectivity studies .

4-[4-(6-Chloro-pyridin-3-ylmethoxy)phenyl]-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C22H27ClN2O3 (estimated).
  • Key Differences :
    • A phenyl ring is inserted between the piperidine and chloropyridinyl groups.
  • Implications :
    • Increased aromaticity may enhance π-π stacking interactions, useful in designing CNS-targeting drugs .

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C14H26N2O5S.
  • Key Differences :
    • A morpholine sulfonyl group replaces the chloropyridinylmethoxymethyl substituent.
  • Implications :
    • The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological/Chemical Relevance
Target Compound C16H23ClN2O3 326.82 6-Chloro-pyridin-3-ylmethoxymethyl Intermediate in kinase inhibitor synthesis
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester C15H23ClN4O2 326.82 6-Chloro-pyrimidin-4-ylaminomethyl Enhanced hydrogen bonding for target affinity
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester C14H26N2O5S 334.43 Morpholine-4-sulfonyl Electron-withdrawing group for reactive intermediates
4-[4-(6-Chloro-pyridin-3-ylmethoxy)phenyl]-piperidine-1-carboxylic acid tert-butyl ester C22H27ClN2O3 410.92 Biphenyl extension Improved aromatic interactions for CNS targeting

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling this compound in laboratory settings?

The compound may cause skin, eye, or respiratory irritation based on its structural analogs . Key safety measures include:

  • Respiratory protection : Use NIOSH-approved respirators in poorly ventilated areas .
  • Hand/Eye protection : Wear nitrile gloves and chemical splash goggles .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
  • Emergency measures : Ensure access to eyewash stations and emergency showers .

Q. What is the typical synthetic route for 4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

While direct synthesis data is limited, structurally similar piperidine-tert-butyl esters are synthesized via multi-step routes:

  • Step 1 : Introduction of the tert-butyl carbamate (Boc) group to piperidine under anhydrous conditions .
  • Step 2 : Functionalization of the pyridinyl-chloro moiety via nucleophilic substitution or cross-coupling reactions .
  • Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) . Reaction optimization (e.g., temperature, catalyst selection) is critical for yield improvement .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify tert-butyl, piperidine, and pyridinyl signals .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What storage conditions ensure the compound’s stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Protect from prolonged UV exposure to avoid decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) to mitigate ester group degradation .

Advanced Research Questions

Q. How can contradictory data on reaction yields during scale-up synthesis be resolved?

Yield discrepancies often arise from inefficient mixing or heat transfer in larger batches. Strategies include:

  • Process optimization : Use flow chemistry for controlled reagent addition .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
  • Byproduct analysis : LC-MS to identify impurities (e.g., dechlorinated byproducts) and adjust stoichiometry .

Q. What methodologies are effective for selective removal of the tert-butyl protecting group?

The tert-butyl ester can be cleaved under acidic conditions:

  • Trifluoroacetic acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours .
  • Hydrochloric acid (HCl) : 4M HCl in dioxane for Boc deprotection . Caution : Monitor reaction time to avoid piperidine ring degradation .

Q. How does the 6-chloro-pyridin-3-ylmethoxymethyl substituent influence biological activity in target binding studies?

The chloro-pyridinyl group enhances:

  • Electrophilic interactions : Chlorine’s electron-withdrawing effect stabilizes binding to hydrophobic enzyme pockets .
  • Metabolic stability : Reduced oxidative metabolism compared to unsubstituted pyridines . Validation : Use molecular docking simulations (e.g., AutoDock Vina) paired with SPR-based binding assays .

Q. What advanced analytical techniques address purity discrepancies observed in NMR vs. HPLC data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from stereoisomers or regioisomers .
  • Chiral HPLC : Detect enantiomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H) .
  • X-ray crystallography : Confirm absolute configuration if crystalline forms are obtainable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(6-Chloro-pyridin-3-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

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